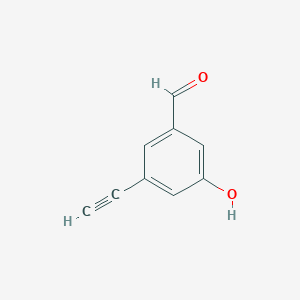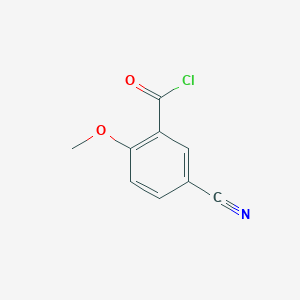
5-Cyano-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-2-methoxybenzoyl chloride is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the 5-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxybenzoyl chloride typically involves the chlorination of 5-Cyano-2-methoxy-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 5-Cyano-2-methoxy-benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Substituted Benzoic Acids: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
5-Cyano-2-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in the development of probes and tools for studying biological processes.
Mécanisme D'action
The mechanism of action of 5-Cyano-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The cyano and methoxy substituents on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
5-Cyano-2-methylbenzoyl chloride: Has a methyl group instead of a methoxy group, which can affect its solubility and reactivity.
5-Cyano-2-hydroxybenzoyl chloride: Contains a hydroxy group, which can participate in additional hydrogen bonding interactions.
Uniqueness
5-Cyano-2-methoxybenzoyl chloride is unique due to the presence of both cyano and methoxy groups on the benzene ring. The cyano group is electron-withdrawing, while the methoxy group is electron-donating. This combination of substituents can lead to unique reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H6ClNO2 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
5-cyano-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-4H,1H3 |
Clé InChI |
BYESISJSHDVTPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


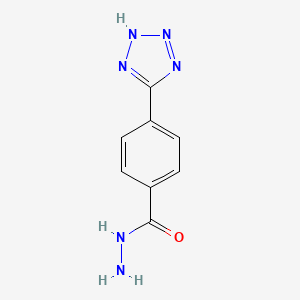
![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8620879.png)
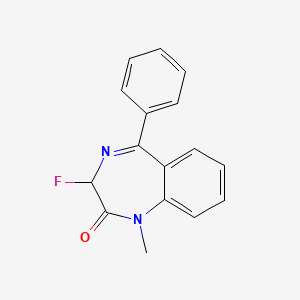
![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one](/img/structure/B8620900.png)
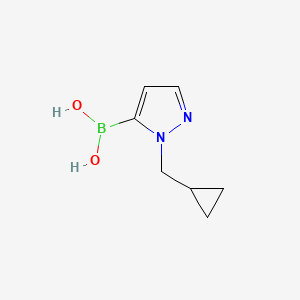
![3,3-Dimethyl-6-nitro-2,3-dihydro-benzo[d]isothiazole 1,1-dioxide](/img/structure/B8620925.png)




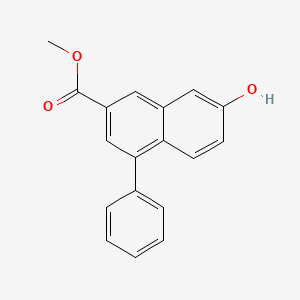
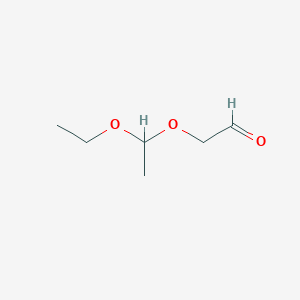
![2-Amino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8620975.png)
